molecular formula C16H18N4OS B4518325 N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4518325
M. Wt: 314.4 g/mol
InChI Key: CWMMBPCFYZDJMS-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with an isobutylamino group at position 2 and a carboxamide-linked indole moiety at position 2. The indole group is attached to the thiazole ring via a carbonyl bridge at the 5-position of the indole. This structure combines heterocyclic motifs (thiazole and indole) known for their pharmacological relevance, particularly in targeting enzymes or receptors involved in neurological and metabolic pathways.

Properties

IUPAC Name

N-(1H-indol-5-yl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-10(2)8-18-16-20-14(9-22-16)15(21)19-12-3-4-13-11(7-12)5-6-17-13/h3-7,9-10,17H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMMBPCFYZDJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the thiazole and isobutylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Derivatives

(a) Substituted Aryl Thiazole-Triazole Acetamides ()

Compounds such as 9a–9e (e.g., 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide; 9b: N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share a thiazole-acetamide backbone but differ in aryl substituents (phenyl, fluorophenyl, bromophenyl, etc.) at the thiazole’s 2-position. Key comparisons:

  • Structural Differences: The target compound replaces the aryl group with an isobutylamino substituent, introducing a branched alkyl chain instead of an aromatic ring.
  • Synthesis : Both classes use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, but the target compound’s synthesis likely involves coupling of isobutylamine to the thiazole precursor, whereas 9a–9e employ aryl-substituted thiazoles .
  • Physicochemical Properties: The isobutylamino group in the target compound may increase solubility in nonpolar solvents compared to halogenated aryl groups (e.g., 9b, 9c), which are more electronegative and polar.
Table 1: Thiazole Derivatives Comparison
Compound Thiazole Substituent (Position 2) Molecular Weight (g/mol) Key Functional Groups
Target Compound Isobutylamino ~317.4 (estimated) Thiazole, indole, carboxamide
9a () Phenyl ~494.5 Thiazole, triazole, benzodiazole
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () Methyl 223.2 Thiazole, isoxazole, carboxamide

(b) Pyridine/Isoxazole-Thiazole Hybrids ()

The compound 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide features an isoxazole-thiazole scaffold. Unlike the target compound’s indole moiety, this molecule uses a methyl-isoxazole group, reducing aromatic surface area and hydrogen-bonding capacity. The absence of an indole may limit interactions with targets requiring planar aromatic systems (e.g., serotonin receptors) .

Indole-Containing Analogues ()

Sumatriptan-related compounds, such as USP Sumatriptan Succinate Related Compound A, incorporate a dimethylaminoethyl-substituted indole. Key distinctions:

  • Indole Substitution: The target compound’s indole is linked via a carboxamide at position 5, whereas sumatriptan derivatives feature substitutions at position 3 (e.g., dimethylaminoethyl groups). This positional difference likely alters target selectivity; sumatriptan targets 5-HT₁ receptors, while the carboxamide-linked indole in the target compound may favor kinase or protease interactions.
  • Functional Groups : The target lacks the sulfonamide and succinate moieties present in sumatriptan-related compounds, which are critical for their vasoconstrictive activity .

Imidazole-Based Compounds ()

Imidazole derivatives like 5{10}–5{14} and 5{101}–5{105} feature tert-butoxy, piperazinyl, or benzylamino substituents. Despite shared amide bonds, key differences include:

  • Core Heterocycle : Imidazole (5-membered, two nitrogens) vs. thiazole (5-membered, one nitrogen, one sulfur). Thiazole’s sulfur atom may enhance electron-withdrawing effects and metabolic stability.
  • Substituent Effects: The target’s isobutylamino group provides a flexible alkyl chain, contrasting with the rigid tert-butoxy or aromatic groups in imidazole derivatives. This flexibility could improve conformational adaptability during target binding .

Biological Activity

N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄N₄O₂S
  • SMILES Notation : COC(=O)C1=C(SC(=N1)N)C2=CC3=C(N2)C=CC(=C3)CN

This structure suggests potential interactions with various biological targets, particularly due to the presence of the indole and thiazole moieties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity.

CompoundCell LineIC50 (µM)Mechanism of Action
5dHeLa0.37Induction of apoptosis
5gHeLa0.73Cell cycle arrest at sub-G1 phase
5kHeLa0.95VEGFR-2 inhibition

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.

Immunomodulatory Effects

The immunomodulatory properties of related compounds have been documented, particularly their effects on T-cell proliferation and cytokine production. A study demonstrated that certain thiazole derivatives could significantly inhibit T-cell proliferation with IC50 values below 3 µg/mL. This selective inhibition indicates a potential for therapeutic applications in autoimmune diseases or conditions characterized by excessive T-cell activation.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial pathway for anticancer agents.
  • Cytokine Modulation : The modulation of pro-inflammatory cytokines could play a role in its immunomodulatory effects.

Study 1: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of this compound against various human cancer cell lines including MCF-7 and A549. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting strong anticancer activity.

Study 2: Immunomodulation

A separate investigation focused on the immunomodulatory effects of the compound on activated T-cells. The findings revealed that treatment with this compound resulted in decreased T-cell proliferation and altered cytokine profiles, particularly reducing IL-6 levels while increasing IL-10 production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.